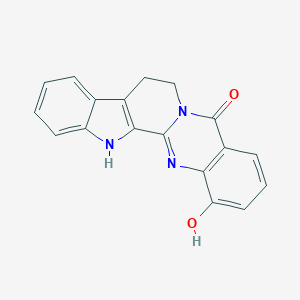

1-羟基芸香叶碱

描述

1-Hydroxyrutaecarpine is a hydroxy-derivative of rutaecarpine . It shows cytotoxicities with ED50s of 3.72, 7.44 µg/mL for P-388 and HT-29 cells, respectively . It also exhibits antiplatelet activity .

Synthesis Analysis

1-Hydroxyrutaecarpine was first isolated from Euxylophora paraënsis . The aromatic region of the 1H-NMR spectrum of 1-Hydroxyrutaecarpine was too complex either to assign all the seven proton resonances or to determine the position where the OH group was attached .

Molecular Structure Analysis

The molecular weight of 1-Hydroxyrutaecarpine is 303.31 and its formula is C18H13N3O2 . The structure of rutaecarpine, from which 1-Hydroxyrutaecarpine is derived, was confirmed by X-ray analysis . The X-ray crystallographic structure of rutaecarpine is an essentially planar structure in which rings A and B as well as rings D and E are coplanar and ring C has a half-chair conformation .

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 1-Hydroxyrutaecarpine .

Physical And Chemical Properties Analysis

1-Hydroxyrutaecarpine has a predicted boiling point of 601.7±65.0 °C and a predicted density of 1.55±0.1 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

Pharmacological Applications

1-Hydroxyrutaecarpine has been studied for its diverse pharmacological effects. It exhibits anti-inflammatory properties by inhibiting enzymes like cyclooxygenase-2 (COX-2). Additionally, it shows promise in anti-atherogenic activities, which could be beneficial in preventing cardiovascular diseases .

Biochemical Research

In biochemical research, 1-Hydroxyrutaecarpine is utilized to study enzyme inhibition, particularly in the context of anti-cholinesterase activity. This has implications for treating conditions like Alzheimer’s disease, where cholinesterase inhibitors can play a therapeutic role .

Medicinal Chemistry

Medicinally, 1-Hydroxyrutaecarpine is being explored for its antiplatelet and vasodilatory activities. These properties are crucial for developing treatments for thrombosis and other circulatory disorders. Its cytotoxic effects are also under investigation for potential anticancer therapies .

Toxicology

Toxicological studies involve examining the safety profile of 1-Hydroxyrutaecarpine. Its metabolism and potential toxic effects are assessed to ensure safe usage in therapeutic applications. Understanding its interaction with liver enzymes is a key aspect of this research .

Analytical Chemistry

In analytical chemistry, 1-Hydroxyrutaecarpine serves as a subject for developing new methods to quantify and characterize alkaloids. Techniques such as mass spectrometry and NMR spectroscopy are used to determine its structure and concentration in various samples .

Organic Chemistry

Organic chemists are interested in the synthesis and structural analysis of 1-Hydroxyrutaecarpine. Studies focus on its isolation from natural sources and the development of synthetic pathways to create derivatives with enhanced biological activities .

Chemical Engineering

From a chemical engineering perspective, the production and purification processes of 1-Hydroxyrutaecarpine are optimized for scale-up. This includes designing reactors and separation units that can efficiently handle the synthesis of this compound on an industrial scale .

Environmental Science

Research in environmental science examines the impact of 1-Hydroxyrutaecarpine and its derivatives on ecosystems. This involves studying its biodegradability, potential bioaccumulation, and effects on non-target organisms in the environment .

安全和危害

未来方向

Rutaecarpine, from which 1-Hydroxyrutaecarpine is derived, has shown a variety of intriguing biological properties such as anti-thrombotic, anticancer, anti-inflammatory and analgesic, anti-obesity and thermoregulatory, vasorelaxing activity, as well as effects on the cardiovascular and endocrine systems . These properties suggest potential future directions for the study and application of 1-Hydroxyrutaecarpine.

作用机制

Target of Action

1-Hydroxyrutaecarpine is a hydroxy-derivative of rutaecarpine . It has been found to exhibit cytotoxicities against P-388 and HT-29 cell lines , indicating that these cell lines could be potential targets of the compound. It also shows antiplatelet activity , suggesting that platelets are another target of 1-Hydroxyrutaecarpine.

Mode of Action

It is known to inhibit platelet aggregation . This suggests that the compound may interact with its targets, such as platelets, to prevent them from clumping together, which is a crucial step in blood clot formation.

Biochemical Pathways

Given its antiplatelet activity, it can be inferred that it may affect the pathways involved in platelet activation and aggregation .

Result of Action

The molecular and cellular effects of 1-Hydroxyrutaecarpine’s action are likely related to its antiplatelet and cytotoxic activities. By inhibiting platelet aggregation, it may help prevent the formation of blood clots . Its cytotoxic activity against certain cell lines suggests that it may induce cell death in these cells .

属性

IUPAC Name |

19-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-14-7-3-5-12-15(14)20-17-16-11(8-9-21(17)18(12)23)10-4-1-2-6-13(10)19-16/h1-7,19,22H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBYAIMGJMOBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=C(C2=O)C=CC=C3O)C4=C1C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxyrutaecarpine | |

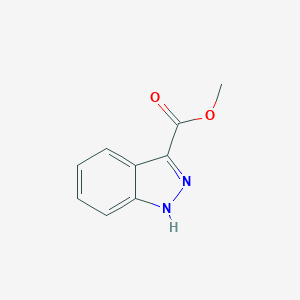

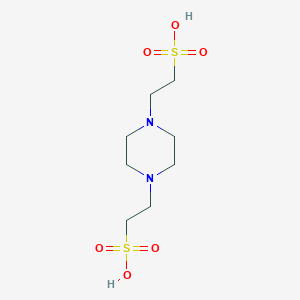

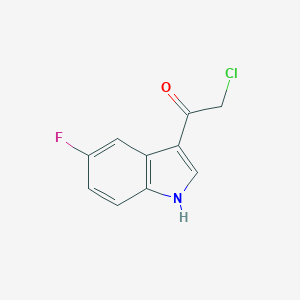

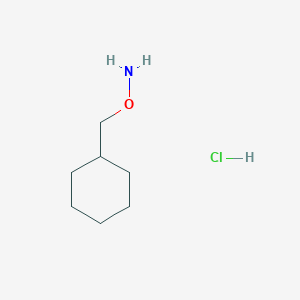

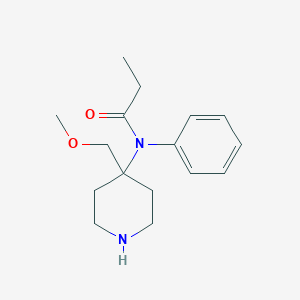

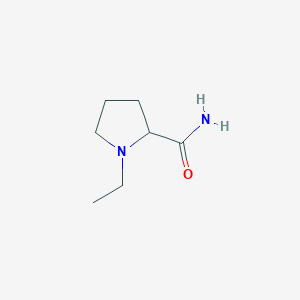

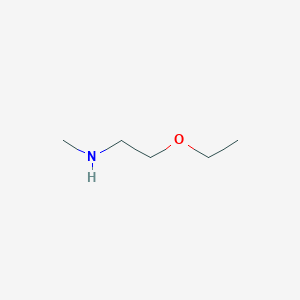

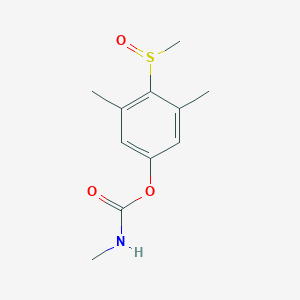

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity reported for 1-Hydroxyrutaecarpine?

A1: 1-Hydroxyrutaecarpine exhibits potent antiplatelet aggregation activity in vitro. [, ] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation. This property makes 1-Hydroxyrutaecarpine a potential candidate for developing drugs against thrombosis and related cardiovascular diseases. You can find more information in these papers: and .

Q2: From which natural sources has 1-Hydroxyrutaecarpine been isolated?

A2: 1-Hydroxyrutaecarpine has been isolated from several plant species, including:

- Zanthoxylum integrifoliolum (fruit) [, ]

- Spiranthera odoratissima (roots) []

- Esenbeckia grandiflora (leaves) []

- Euxylophora paraënsis []

Q3: Besides antiplatelet aggregation, what other potential therapeutic activities might 1-Hydroxyrutaecarpine possess?

A3: In silico studies suggest that 1-Hydroxyrutaecarpine could be a potential inhibitor of interleukin-8 (IL-8). [] IL-8 is a chemokine implicated in the progression of various cancers. Therefore, this finding suggests that 1-Hydroxyrutaecarpine may have potential anticancer properties worth further investigation. More details can be found here: .

Q4: What is the structural classification of 1-Hydroxyrutaecarpine?

A4: 1-Hydroxyrutaecarpine belongs to the β-indolopyridoquinazoline alkaloid family. [] This class of compounds is known for its diverse biological activities, including cytotoxic, antitumor, and antimicrobial effects.

Q5: What is known about the cytotoxicity of 1-Hydroxyrutaecarpine?

A5: While 1-Hydroxyrutaecarpine exhibits promising antiplatelet and potential anticancer properties, research indicates that it also demonstrates cytotoxicity against certain cell lines (P-388 and HT-29) in vitro. [] This finding underscores the importance of careful dosage considerations and further investigation into its safety profile. Learn more about it here: .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)